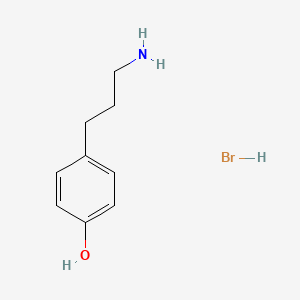

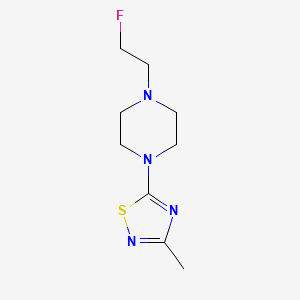

![molecular formula C20H20N6O B2944165 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide CAS No. 1396785-65-1](/img/structure/B2944165.png)

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Mécanisme D'action

Target of Action

The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide or F6222-0447, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine, enhancing cognition functions . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine, affecting the cholinergic neurotransmission pathway . This pathway plays a significant role in learning and memory, and its disruption is associated with neurodegenerative diseases like Alzheimer’s disease .

Result of Action

By inhibiting AChE and increasing acetylcholine levels, the compound enhances cognition functions . This makes it a potential therapeutic agent for diseases characterized by a decline in cognitive function, such as Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . The compound interacts with AChE, inhibiting its activity and thereby modulating acetylcholine levels . This interaction is characterized by both competitive and non-competitive inhibition .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on acetylcholine levels. By inhibiting AChE, the compound can potentially affect various cellular processes that are regulated by acetylcholine, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This binding interaction has been confirmed by molecular docking studies . The compound’s inhibitory effect on AChE is characterized by a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Méthodes De Préparation

The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with pyrimidine-5-amine in the presence of coupling reagents to form the desired carboxamide . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Analyse Des Réactions Chimiques

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Comparaison Avec Des Composés Similaires

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is unique due to its selective inhibition of acetylcholinesterase. Similar compounds include:

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.

Galantamine: An alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.

This compound stands out due to its selective inhibition and potential for fewer side effects compared to other inhibitors .

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c27-19(16-6-8-21-9-7-16)24-17-14-22-20(23-15-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAXEWNXRKLYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)

![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2944095.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944097.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)